molecular formula C22H18N4O2 B4019542 2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine

2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine

Cat. No. B4019542
M. Wt: 370.4 g/mol
InChI Key: LOMVHRIOVTYNMZ-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine belongs to the quinazolinamine class, compounds known for their broad spectrum of biological activities. This compound, like others in its class, is subject to extensive research due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of quinazolinamine derivatives often involves multi-step chemical reactions, starting from simple precursors like nitrobenzonitrile, phenylchloroimines, or isatoic anhydride. A notable method for synthesizing 2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine involves the reaction of 4-chloro-6-nitro-quinazoline with 1-phenylethylamine in solvents like isopropanol under refluxing conditions, yielding the product after purification through column chromatography (Jiang Ru, 2003). Another approach involves the copper-catalyzed reaction of aniline-derived benzamidines for the synthesis of various quinazolinamine derivatives (Y. Ohta et al., 2010).

Molecular Structure Analysis

The molecular structure of quinazolinamine derivatives is characterized by X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques confirm the presence of the quinazolinamine core and the substituent groups' positions, which are crucial for the compounds' biological activities and chemical properties (B. Elmuradov et al., 2011).

Chemical Reactions and Properties

Quinazolinamine derivatives undergo various chemical reactions, including nucleophilic substitution, reductive cyclization, and condensation reactions. These reactions are fundamental for modifying the quinazolinamine core, introducing different substituents, and exploring the compounds' reactivity and functionality (A. Roy et al., 2006).

Physical Properties Analysis

The physical properties of 2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in organic synthesis and potential medicinal applications.

Chemical Properties Analysis

The chemical properties of quinazolinamine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity. The presence of the nitro group and the quinazolinamine core significantly impacts these properties, affecting the compounds' interaction with biological targets and reactivity in chemical synthesis.

For a deeper exploration and further insights, the following references provide comprehensive information on the topic:

properties

IUPAC Name

2-(3-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-15(16-8-3-2-4-9-16)23-22-19-12-5-6-13-20(19)24-21(25-22)17-10-7-11-18(14-17)26(27)28/h2-15H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVHRIOVTYNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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